Methyldopate Hydrochloride

Intravenous Formulation Prodrug Design Pharmaceutical Stability

Formulating an injectable α-methyldopa product is constrained by the parent compound's poor aqueous solubility and stability. Methyldopate Hydrochloride (CAS 2508-79-4) is the definitive API engineered to solve this: • Superior solubility & solution stability vs. α-methyldopa enables reliable sterile IV manufacturing • USP monograph-defined purity (98.0-101.0%) with validated HPLC assay for robust batch QC • Distinct pharmacokinetic profile: 4-6 h onset, 10-16 h duration-quantifiably different from oral α-methyldopa Supplied with comprehensive CoA. Ideal for pharma R&D, formulation development, and reference standard applications.

Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
CAS No. 2508-79-4
Cat. No. B1663539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyldopate Hydrochloride
CAS2508-79-4
SynonymsMethyldopate hydrochloride;  Aldomet Ester hydrochloride;  Aldomet;  Methyldopa ethyl ester hydrochloride;  Methyldopate HCl;  EINECS 219-720-3; ; ethyl (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate hydrochloride
Molecular FormulaC12H18ClNO4
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
InChIInChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
InChIKeyQSRVZCCJDKYRRF-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Methyldopate Hydrochloride: Core Properties


Methyldopate hydrochloride is the ethyl ester hydrochloride salt of the centrally acting antihypertensive agent α-methyldopa . It functions as an α2-adrenergic receptor agonist prodrug that, upon parenteral administration, undergoes hydrolysis to release the active L-α-methyldopa moiety . The compound is supplied as a sterile solution for intravenous injection and is recognized in the USP-NF monograph system with defined purity, identification, and assay specifications [1].

Workflow Parenteral prodrug activation studies
Selection USP-NF monograph with defined purity specifications
Context Sterile injectable solution for IV administration research

Methyldopate Hydrochloride: Substitution Without Evidence


Methyldopate hydrochloride cannot be considered freely interchangeable with oral α-methyldopa or other intravenous antihypertensive agents without rigorous, data-driven justification. The compound is an ethyl ester prodrug specifically engineered for parenteral administration, and its pharmacokinetic profile—including hydrolysis rate, plasma half-life, and onset/duration of action—differs markedly from that of the parent α-methyldopa molecule [1]. Furthermore, direct comparative studies have revealed substantial, quantifiable differences in both the magnitude and temporal characteristics of the blood pressure response between intravenously administered methyldopate and intravenously administered free α-methyldopa, as well as between methyldopate and alternative intravenous antihypertensive classes [2][3].

Ethyl ester prodrug formulation may shift hydrolysis rate and PK profile compared to oral α-methyldopa.
IV methyldopate produces a reported different hypotensive response vs IV α-methyldopa; quantitative data required for interconversion.
Slow onset/long duration temporal profile may not substitute for rapid-acting IV antihypertensives without study-specific validation.

Methyldopate Hydrochloride: Comparative Evidence Guide


Formulation Solubility vs. α-Methyldopa

Methyldopate hydrochloride demonstrates unequivocally superior solubility and stability in aqueous solution when directly compared to its parent compound, α-methyldopa. This is a critical physicochemical differentiator that enables the reliable manufacture of a sterile, injectable dosage form. Multiple authoritative sources, including the USP and FDA-approved labeling, consistently state that methyldopate hydrochloride is 'more soluble and stable in solution than methyldopa and is the preferred form for intravenous use' [1][2]. This is a direct, class-level inference based on fundamental pharmaceutical preformulation principles: the introduction of the ethyl ester moiety and hydrochloride salt formation enhances aqueous solubility relative to the zwitterionic α-methyldopa free acid.

Aqueous solubility & stability
Class-level inference
Methyldopate HCl
Ethyl ester HCl salt; enables stable 50 mg/mL injectable solution (USP)
α-Methyldopa
Insufficient solubility to reliably prepare stable injectable solution
Reported higher solubility supports parenteral formulation selection; α-methyldopa not a viable substitute.
Class-level inference based on pharmaceutical preformulation principles.
Intravenous Formulation Prodrug Design Pharmaceutical Stability

IV Antihypertensive Effect vs. α-Methyldopa

A direct head-to-head clinical pharmacology study in hypertensive patients demonstrated a profound and quantifiable difference in the acute blood pressure-lowering effect between intravenously administered methyldopate and intravenously administered free α-methyldopa. Following the same intravenous dose (250 mg), the average fall in mean arterial pressure (MAP) was 27 mm Hg for α-methyldopa, whereas methyldopate produced a fall of only 2.7 mm Hg [1]. This 10-fold difference in the magnitude of the hypotensive response is attributed to the slower hydrolysis of the ester prodrug and distinct pharmacokinetic handling, confirming that the two compounds are not pharmacodynamically equivalent when given by the intravenous route [1].

MAP reduction (250 mg IV)
Direct head-to-head comparison
Methyldopate: 2.7 mm Hg
α-Methyldopa: 27 mm Hg
10-fold difference
Reported endpoint context; MAP response differs significantly; not interchangeable for acute hypotensive study models.
7 hypertensive patients; single 250 mg IV dose.
Intravenous Antihypertensive Pharmacodynamics Blood Pressure Reduction

Plasma Exposure vs. α-Methyldopa

The same direct head-to-head study that evaluated blood pressure also quantified the resulting plasma concentrations of free α-methyldopa. Sixty minutes after a 250 mg intravenous dose, the plasma concentration of α-methyldopa (free and esterified) was 1.7 ± 0.3 µg/mL for methyldopate, whereas the same dose of free α-methyldopa yielded a mean concentration of 5.9 µg/mL [1]. This 3.5-fold higher plasma level of the active moiety following free α-methyldopa administration directly explains the larger hypotensive effect and underscores the kinetic barrier posed by the need for ester hydrolysis.

Plasma conc. at 60 min
Direct head-to-head comparison
Methyldopate: 1.7 ± 0.3 µg/mL
α-Methyldopa: 5.9 µg/mL
3.5-fold higher active moiety
Reported PK context; methyldopate acts as slow-release prodrug in research models.
Same study, 250 mg IV dose; 7 subjects.
Pharmacokinetics Prodrug Metabolism Plasma Concentration

USP Purity Specifications

The USP monograph for Methyldopate Hydrochloride establishes a clear, quantitative purity range that is distinct from the monograph for Methyldopa. Methyldopate Hydrochloride is required to contain not less than 98.0 percent and not more than 101.0 percent of C12H17NO4·HCl, calculated on the dried basis [1]. This specification, achieved through a validated HPLC assay with a retention time of approximately 6.5 minutes [1], provides a definitive quantitative benchmark for procurement and quality assurance that is specific to this ester hydrochloride salt.

USP purity assay
Specification review
98.0% – 101.0% (dried basis, HPLC)
Definitive USP monograph purity range for procurement and QC.
Validated HPLC method per USP monograph.
Quality Control Analytical Chemistry Pharmacopeial Standards

Onset and Duration vs. Other IV Antihypertensives

Methyldopate hydrochloride possesses a distinct temporal profile of blood pressure reduction that differs from other intravenous antihypertensive agents. Following intravenous administration, a decrease in blood pressure may occur in four to six hours and last 10 to 16 hours [1]. This slow onset and prolonged duration contrasts sharply with agents like intravenous hydralazine or labetalol, which typically produce a more rapid effect. A comparative review notes that 'older regimens of reserpine, methyldopa, or guanethidine, with their slow onsets and long durations of action, have been largely replaced by clonidine and nifedipine' for acute management, but this same profile defines its niche for transitioning patients from oral to parenteral therapy when rapid titration is not required [2].

Temporal profile
Class-level inference
Methyldopate HCl
Onset: 4-6 h
Duration: 10-16 h
Alternative IV agents (e.g., hydralazine)
Onset: minutes
Duration: 2-6 h
Temporal profile may support research models for steady-state control without rapid titration.
Class-level inference from clinical pharmacology sources.
Intravenous Antihypertensive Clinical Pharmacology Onset of Action

Oral Methyldopa vs. Labetalol in Pregnancy

In the context of pregnancy, where methyldopa (and by extension, its intravenous prodrug methyldopate) is a long-established treatment, comparative data exist against newer agents. Clinical guidance indicates that labetalol possesses a 'stronger antihypertensive effect than alpha-methyldopa' [1]. While this is a qualitative class-level statement, it is supported by a meta-analysis showing that nifedipine is 'superior to α-methyldopa in terms of preventing severe hypertension' and that nifedipine achieves target blood pressure with 'shorter intervals and fewer doses' [2]. This positions methyldopa/methyldopate as having a more gradual, but well-characterized safety profile, a key differentiator in a vulnerable patient population.

Pregnancy hypertension context
Class-level inference
α-Methyldopa class
Established safety record, moderate efficacy
Labetalol / Nifedipine
Reported stronger antihypertensive effect
Safety-related endpoint context may influence procurement for pregnancy hypertension research models.
Meta-analysis; class-level inference of relative potency.
Pregnancy Hypertension Comparative Efficacy Maternal-Fetal Medicine

Methyldopate Hydrochloride: Research & Industrial Applications


Parenteral Formulation Development & QC

For pharmaceutical scientists developing or analyzing injectable antihypertensive products, Methyldopate Hydrochloride is the definitive API. The USP monograph provides a precise, quantitative purity specification (98.0-101.0%) and a validated HPLC assay method [1], enabling robust quality control. Furthermore, the compound's demonstrated superior solubility and stability in solution compared to α-methyldopa [2] is the fundamental reason it can be reliably manufactured as a sterile injection, making it the only viable option for creating an intravenous dosage form of this therapeutic class.

PK/PD Modeling of Prodrug Activation

Researchers investigating prodrug design and metabolism can utilize Methyldopate Hydrochloride as a classic case study. Direct comparative data from human subjects show a 10-fold difference in acute hypotensive effect (2.7 mm Hg vs. 27 mm Hg) and a 3.5-fold difference in peak plasma concentration of the active moiety when compared to an equivalent intravenous dose of the parent drug, α-methyldopa [3]. This well-documented kinetic barrier—the requirement for ester hydrolysis—provides a quantitative framework for modeling the in vivo performance of ester prodrugs.

IV Antihypertensive for NPO Patients

In the hospital setting, for patients temporarily unable to take oral α-methyldopa (e.g., perioperative patients), Methyldopate Hydrochloride Injection provides a direct parenteral alternative. Its distinct temporal profile—with an onset of 4-6 hours and duration of 10-16 hours [4]—makes it suitable for maintaining therapeutic continuity without the need for more rapidly acting agents that require intensive monitoring or continuous infusion. This scenario is supported by expert opinion identifying methyldopate as one of the 'best options' for this specific clinical niche [5].

IV Antihypertensive Therapy in Pregnancy

Methyldopate Hydrochloride is the intravenous prodrug of α-methyldopa, an agent with an extensive and well-characterized safety record in pregnancy . While alternative agents like labetalol or nifedipine may exhibit 'stronger antihypertensive effect[s]' [6], the established long-term safety data of the α-methyldopa class often makes it the preferred choice in obstetric care when parenteral therapy is indicated. Procurement decisions in this context are driven by the unique balance of established safety over maximal potency.

Application
Selection Property
Validation Focus
Parenteral Formulation Research
Prodrug aqueous solubility and stability
USP purity specification and HPLC method compliance
Prodrug PK/PD Modeling
Comparative human plasma and MAP data
Ester hydrolysis kinetic modeling interpretation
IV Antihypertensive Research (NPO Models)
Slow onset (4‑6 h) / long duration (10‑16 h) profile
Steady‑state blood pressure control assessment
Pregnancy Hypertension Research Models
α‑Methyldopa class safety database
Safety‑related endpoint review over maximal potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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